molecular formula C8H10NOP B14671919 2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole CAS No. 39063-53-1

2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole

Cat. No.: B14671919
CAS No.: 39063-53-1
M. Wt: 167.14 g/mol
InChI Key: UGNZQYGAMTWYHH-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole is a phosphorus-containing heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of both phosphorus and nitrogen atoms in the ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole typically involves the reaction of ortho-azidoaromatic compounds with phosphorus (III) reagents. For example, o-azidophenol reacts with methyl diphenylphosphinite to give the amino(oxy)phosphorane, which is then converted to 2-methoxy-2,2-diphenyl-2,3-dihydro-1,3,2-benzoxazaphosphole . The reaction conditions often involve the use of solvents like cumene and reagents such as hexa-methylphosphorous triamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo-derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include methyl diphenylphosphinite, hexa-methylphosphorous triamide, and various solvents like cumene . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 2,3-dihydro-1,3,2-benzoxazaphosphole, such as 2-methoxy-2,2-diphenyl-2,3-dihydro-1,3,2-benzoxazaphosphole and its oxo-derivatives .

Scientific Research Applications

2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with various biological molecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes is a key feature .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Di(dimethylamino)-1,3,2-benzoxazaphosphole
  • 2,3-Dihydro-1,3,2-benzoxazaphosph(V)oles
  • 2-Methoxy-2,2-diphenyl-2,3-dihydro-1,3,2-benzoxazaphosphole

Uniqueness

2-Ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This substitution can affect the compound’s physical properties, such as solubility and stability, making it suitable for specific applications .

Properties

CAS No.

39063-53-1

Molecular Formula

C8H10NOP

Molecular Weight

167.14 g/mol

IUPAC Name

2-ethyl-3H-1,3,2-benzoxazaphosphole

InChI

InChI=1S/C8H10NOP/c1-2-11-9-7-5-3-4-6-8(7)10-11/h3-6,9H,2H2,1H3

InChI Key

UGNZQYGAMTWYHH-UHFFFAOYSA-N

Canonical SMILES

CCP1NC2=CC=CC=C2O1

Origin of Product

United States

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